molecular formula C6H2N2O B13108960 Furan-2,4-dicarbonitrile

Furan-2,4-dicarbonitrile

Katalognummer: B13108960
Molekulargewicht: 118.09 g/mol
InChI-Schlüssel: KVRQUVMOWKIMEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2,4-dicarbonitrile is an organic compound belonging to the furan family, characterized by a furan ring substituted with two nitrile groups at the 2 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Furan-2,4-dicarbonitrile can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of potassium-2-furoate at elevated temperatures (around 260°C) in the presence of Lewis acidic catalysts like cadmium iodide or zinc chloride can lead to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction parameters is crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: Furan-2,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form furan-2,4-dicarboxylic acid under specific conditions.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

    Oxidation: Furan-2,4-dicarboxylic acid.

    Reduction: Furan-2,4-diamine or other reduced derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Furan-2,4-dicarbonitrile has diverse applications in scientific research:

    Chemistry: It serves as

Eigenschaften

Molekularformel

C6H2N2O

Molekulargewicht

118.09 g/mol

IUPAC-Name

furan-2,4-dicarbonitrile

InChI

InChI=1S/C6H2N2O/c7-2-5-1-6(3-8)9-4-5/h1,4H

InChI-Schlüssel

KVRQUVMOWKIMEL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(OC=C1C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.